Cas no 1354963-75-9 (4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine)

4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine is a specialized organic compound featuring a dioxolane-protected carbonyl group and a primary amine functionality. This structure offers versatility as a synthetic intermediate, particularly in pharmaceutical and fine chemical applications where selective amine reactivity is required. The dioxolane group enhances stability under basic or nucleophilic conditions, enabling controlled deprotection for further functionalization. The branched alkyl chain contributes to lipophilicity, making it useful in designing compounds with tailored solubility profiles. Its bifunctional nature allows for sequential modifications, facilitating the construction of complex molecular architectures. The compound's stability and reactivity balance make it a practical choice for multi-step synthetic routes requiring selective transformations.
4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine structure
1354963-75-9 structure
Product Name:4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine
CAS No:1354963-75-9
MF:C11H23NO2
MW:201.305823564529
MDL:MFCD20731178
CID:4592799
PubChem ID:10703259
Update Time:2025-08-03

4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine
    • 1,3-Dioxolane-2-butanamine, δ-methyl-δ-propyl-
    • MDL: MFCD20731178
    • Inchi: 1S/C11H23NO2/c1-3-5-11(2,6-4-7-12)10-13-8-9-14-10/h10H,3-9,12H2,1-2H3
    • InChI Key: HIAAGLJAQBKBGQ-UHFFFAOYSA-N
    • SMILES: C(N)CCC(C1OCCO1)(C)CCC

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 274.9±15.0 °C at 760 mmHg
  • Flash Point: 130.2±27.7 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine Security Information

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Additional information on 4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine

Professional Introduction to 4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine (CAS No. 1354963-75-9)

4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine, identified by the CAS number 1354963-75-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a dioxolane ring and an amine functional group, which together contribute to its unique chemical properties and potential biological activities. The structural motif of this molecule, particularly the incorporation of a 1,3-dioxolan moiety, has been explored for its utility in various synthetic transformations and as a building block for more complex pharmacophores.

The 1,3-dioxolan ring is a five-membered heterocyclic structure containing two oxygen atoms, which imparts significant rigidity and stability to the molecule. This feature makes it an attractive component in drug design, as it can help to stabilize the three-dimensional conformation of bioactive molecules. Furthermore, the presence of an amine group at the fourth position of the heptane chain introduces a basic character to the compound, enabling potential interactions with acidic residues in biological targets. These structural features have been leveraged in recent research to develop novel compounds with therapeutic potential.

In recent years, there has been growing interest in exploring the pharmacological properties of dioxolane-containing compounds. The 1,3-dioxolan ring has been shown to enhance the solubility and metabolic stability of drug candidates, making it a valuable scaffold for medicinal chemists. For instance, studies have demonstrated that derivatives of this motif can exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and infectious diseases. The amine functionality further extends the scope of biological activity by allowing for hydrogen bonding interactions with biological targets.

The synthesis of 4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine involves multi-step organic transformations that highlight the versatility of dioxolane chemistry. One common approach involves the reaction of a primary amine with a epoxide derivative under controlled conditions to form the dioxolane ring. This reaction can be optimized to yield high yields and purity, making it suitable for industrial-scale production. Additionally, the introduction of the methyl group at the fourth carbon position adds another layer of structural complexity, which can influence both the physical properties and biological activity of the compound.

The potential applications of this compound are vast and span across multiple therapeutic areas. Preliminary studies have suggested that derivatives of this molecule may exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Furthermore, the rigid structure provided by the dioxolane ring could be exploited to develop kinase inhibitors or other small-molecule drugs targeting specific disease pathways. The amine group also opens up possibilities for further derivatization, allowing researchers to fine-tune the properties of the compound for specific applications.

The development of novel synthetic methodologies for constructing complex molecules like 4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine remains an active area of research. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable synthetic routes. For example, transition-metal-catalyzed reactions have been employed to streamline the formation of carbon-oxygen bonds in dioxolane derivatives. These innovations not only improve yield but also reduce waste, aligning with global efforts to promote environmentally friendly chemical synthesis.

In conclusion, 4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine (CAS No. 1354963-75-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer a combination of stability and reactivity that can be leveraged to develop novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in drug discovery and development.

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